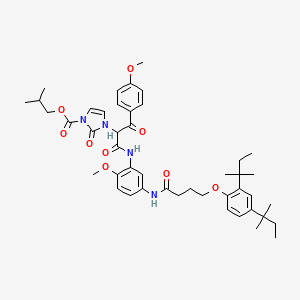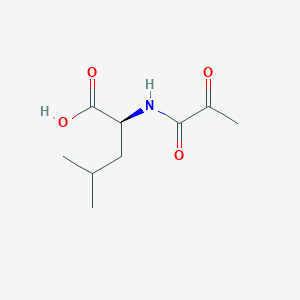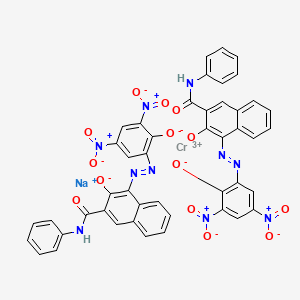
Zinc sulfide (ZnS), copper chloride-doped
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc sulfide (ZnS), copper chloride-doped is a semiconductor material that has been extensively studied for optoelectronic device applications . The material is synthesized by doping ZnS nanoparticles with transition metal (Cu) at different concentrations . The doped ZnS nanoparticles exhibit unique properties that make them suitable for a variety of applications such as solar cells, supercapacitors, optical sensors, display panels, photoconductors, cosmetics, defense, and security .
Synthesis Analysis
The synthesis of undoped and Cu-doped ZnS nanoparticles is achieved using a solid-state reaction . The nanoparticles are then subjected to different characterizations such as XRD, FE-SEM, EDS, UV–visible spectroscopy, PL, and two probe methods to study their structural, morphological, elemental, optical, and electrical properties .Molecular Structure Analysis
The XRD profile of the synthesized nanoparticles reveals a cubic structure with predominant orientation along the (1 1 1) plane . The EDAX spectra confirm the presence of host and dopant elements such as Zn, S, and Cu without any impurity elements .Chemical Reactions Analysis
The order in which the impurities (acting as activators or coactivators) are added to the ZnS plays a determining role in the formation of the spectral characteristics of the luminophore obtained . Adding indium first during thermal doping of zinc sulfide with In and CuCl prevents diffusion of Cu into the interior of the ZnS .Physical And Chemical Properties Analysis
The synthesized nanoparticles form spherical-shaped clusters, as confirmed by FE-SEM images . The band gaps are calculated using absorption spectra . Novel luminescence features, i.e., blue, green, and orange-red emission peaks, are observed in the photoluminescence spectra . Electrical properties are studied using a two-probe method .作用机制
属性
| { "Design of the Synthesis Pathway": "The synthesis of Zinc sulfide (ZnS), copper chloride-doped can be achieved through a precipitation method. Zinc sulfide is first synthesized followed by doping with copper chloride.", "Starting Materials": [ "Zinc acetate dihydrate (Zn(CH3COO)2.2H2O)", "Sodium sulfide nonahydrate (Na2S.9H2O)", "Copper chloride (CuCl2)" ], "Reaction": [ "Zinc sulfide synthesis:", "1. Dissolve 10 g of Zinc acetate dihydrate in 100 mL of distilled water.", "2. Add 20 g of Sodium sulfide nonahydrate to the Zinc acetate dihydrate solution.", "3. Stir the solution for 1 hour at room temperature.", "4. Collect the precipitate by filtration and wash with distilled water.", "", "Copper chloride doping:", "1. Dissolve 1 g of Copper chloride in 100 mL of distilled water.", "2. Add the Zinc sulfide precipitate to the Copper chloride solution.", "3. Stir the solution for 1 hour at room temperature.", "4. Collect the precipitate by filtration and wash with distilled water.", "5. Dry the final product at 60°C for 12 hours." ] } | |
CAS 编号 |
68611-70-1 |
产品名称 |
Zinc sulfide (ZnS), copper chloride-doped |
分子量 |
0 |
同义词 |
Zinc sulfide (ZnS), copper chloride-doped; Zinksulfid (ZnS), Kupferchlorid-dotiert; Zinc sulfide, copper chloride-doped; Zinc sulfide, copper, chloride; zinc sulfide, copper chloride activated; Einecs 271-904-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





